5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a complex organic compound characterized by the presence of bromine atoms and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyrimidine derivatives and amino-substituted pyrimidines. Examples include:
- 5-Bromo-2,4-dioxohexahydropyrimidine-4-carboxylic acid
- 5-[(4-Bromophenyl)amino]-2,4-dioxohexahydropyrimidine-4-carboxylic acid
Uniqueness
What sets 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid apart is its specific substitution pattern and the presence of both bromine atoms and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
6971-60-4 |
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Molecular Formula |
C11H9Br2N3O4 |
Molecular Weight |
407.01 g/mol |
IUPAC Name |
5-bromo-5-(4-bromoanilino)-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C11H9Br2N3O4/c12-5-1-3-6(4-2-5)16-11(13)7(8(17)18)14-10(20)15-9(11)19/h1-4,7,16H,(H,17,18)(H2,14,15,19,20) |
InChI Key |
LQXJJIAYBZSDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2(C(NC(=O)NC2=O)C(=O)O)Br)Br |
Origin of Product |
United States |
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